N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide
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Overview
Description
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide is a complex organic compound that features a benzoxazole ring substituted with chloro and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide typically involves multi-step organic reactions. One common method involves the formation of the benzoxazole ring through a cyclization reaction of 2-aminophenol with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles like amines or thiols can be used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Agents like sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce compounds with additional oxygen-containing functionalities .
Scientific Research Applications
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-chloro-4-fluorophenol
- 2-chloro-4-fluorophenyl N-(2-(methoxycarbonyl)phenyl)carbamate
Uniqueness
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups on the benzoxazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C20H11ClF2N2O2 |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C20H11ClF2N2O2/c21-15-9-11(22)5-7-13(15)20-25-17-10-12(6-8-18(17)27-20)24-19(26)14-3-1-2-4-16(14)23/h1-10H,(H,24,26) |
InChI Key |
YRFGKJKBQCNVQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl)F |
Origin of Product |
United States |
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